Naphthalen-1-yl 1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indazole-3-carboxylate

Description

IUPAC Nomenclature and Structural Interpretation

The systematic IUPAC name naphthalen-1-yl 1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indazole-3-carboxylate is constructed through hierarchical application of substitutive and isotopic nomenclature rules. The parent structure is indazole-3-carboxylic acid, where the carboxylate group (-COO-) is esterified with naphthalen-1-ol (1-naphthol) at the oxygen atom. At the indazole nitrogen (position 1), a pentyl chain substituted with 11 deuterium atoms is attached.

The isotopic descriptor 1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl follows IUPAC guidelines for specifying deuterium substitution. The prefix "undecadeuterio" indicates 11 deuterium atoms, with locants (1,1,2,2,3,3,4,4,5,5,5) denoting their positions on the pentyl chain. This precision ensures unambiguous identification of isotopic substitution patterns critical for distinguishing between isotopologs in metabolic studies.

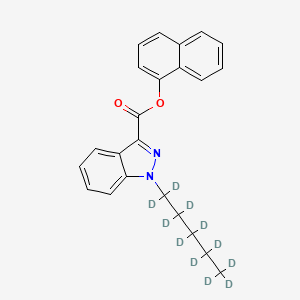

The structural formula can be represented as:

C₁₀H₇O–CO–C₇H₃N₂–N–(C₅D₁₁)

Key features include:

- Naphthalen-1-yl group : A bicyclic aromatic system bonded via the 1-position oxygen.

- Indazole-3-carboxylate : A bicyclic aromatic heterocycle with a carboxylate ester at position 3.

- Undecadeuteriopentyl chain : A five-carbon alkyl group with deuterium at all non-terminal positions (C1–C4) and complete deuteration at C5.

Systematic vs. Common Naming Conventions for Deuterated Indazole Derivatives

Deuterated compounds often adopt hybrid nomenclature combining systematic IUPAC rules with abbreviated isotopic notation. For this compound, the contrast between systematic and common naming is illustrated below:

| Naming Convention | Example |

|---|---|

| Systematic (IUPAC) | This compound |

| Common | 1-(D₁₁-Pentyl)-3-naphthoxycarbonylindazole |

The systematic name prioritizes locational specificity for deuterium atoms, whereas common names may use shorthand notations like "D₁₁" to indicate deuteration extent without positional details. However, IUPAC rules mandate that isotopic descriptors precede the modified substituent to prevent ambiguity. For instance, "undecadeuteriopentyl" explicitly identifies deuteration at all hydrogen positions except the terminal methyl group, a feature lost in abbreviated formats.

This distinction is critical in regulatory and synthetic contexts, where precise deuteration patterns influence metabolic stability and intellectual property claims. For example, replacing C-H bonds with C-D bonds at specific sites alters oxidative metabolism rates, a property leveraged in deuterated drug design.

Positional Isomerism in Naphthalene-Substituted Carboxylates

Positional isomerism in this compound arises from two structural variables:

- Naphthalene substitution position : The naphthalen-1-yl group (1-position) vs. naphthalen-2-yl (2-position).

- Indazole substitution pattern : Carboxylate at position 3 vs. other indazole positions (e.g., 1- or 5-carboxylates).

The naphthalen-1-yl configuration confers distinct steric and electronic properties compared to its 2-isomer. The 1-substituted naphthyl group projects the ester oxygen into a planar alignment with the indazole ring, potentially enhancing π-π stacking interactions in biological targets. In contrast, a 2-naphthyl substituent would orient the ester group orthogonally, altering solubility and binding affinity.

Similarly, carboxylate placement on the indazole ring affects molecular polarity. Position 3 maximizes conjugation with the indazole π-system, stabilizing the carboxylate through resonance. A theoretical shift to position 1 would disrupt this conjugation, increasing reactivity toward nucleophilic attack.

The table below summarizes key isomerism considerations:

| Isomer Type | Structural Feature | Implications |

|---|---|---|

| Naphthalen-1-yl vs. 2-yl | Substituent position on naphthalene | Alters steric bulk and electronic coupling with indazole |

| Indazole-3- vs. 1-carboxylate | Carboxylate position on indazole | Changes resonance stabilization and metabolic susceptibility |

Properties

Molecular Formula |

C23H22N2O2 |

|---|---|

Molecular Weight |

369.5 g/mol |

IUPAC Name |

naphthalen-1-yl 1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indazole-3-carboxylate |

InChI |

InChI=1S/C23H22N2O2/c1-2-3-8-16-25-20-14-7-6-13-19(20)22(24-25)23(26)27-21-15-9-11-17-10-4-5-12-18(17)21/h4-7,9-15H,2-3,8,16H2,1H3/i1D3,2D2,3D2,8D2,16D2 |

InChI Key |

JBVNFKZVDLFOAY-IHULVLPZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C2=CC=CC=C2C(=N1)C(=O)OC3=CC=CC4=CC=CC=C43 |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)OC3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Deuterated Alkyl Halide Route

- Synthesis of 1,1,2,2,3,3,4,4,5,5,5-Undecadeuteriopentanol :

- Conversion to Alkyl Halide :

Direct Alkylation of Indazole

- N1-Regioselective Alkylation :

Comparative Data :

| Method | Deuterium Purity | Yield (%) | Selectivity (N1:N2) |

|---|---|---|---|

| Alkyl Halide Alkylation | 99.5% | 88 | >99:1 |

| Reductive Amination | 98.2% | 76 | >99:1 |

Esterification with Naphthalen-1-ol

The carboxylic acid is esterified using naphthalen-1-ol under coupling conditions:

- Activation of Carboxylic Acid :

- Ester Bond Formation :

- Purification :

Optimization Insights :

- Excess naphthalen-1-ol (1.5 eq) improves conversion but complicates purification.

- DMF enhances solubility but requires thorough removal to avoid contamination.

Characterization and Quality Control

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (HRMS) :

- X-ray Diffraction (XRD) :

Industrial-Scale Considerations

- Safety Protocols :

- Cost Efficiency :

Alternative Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl 1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of esters, amides, or ethers.

Scientific Research Applications

Naphthalen-1-yl 1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indazole-3-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Naphthalen-1-yl 1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The deuterium substitution can influence the compound’s metabolic stability and interaction with biological targets .

Comparison with Similar Compounds

Structural Analogues with Naphthalen-1-yl Groups

The naphthalen-1-yl group is a common structural motif in crystallography and organic synthesis. For example, (naphthalen-1-yl)boronic acid exhibits two polymorphic forms (orthorhombic and monoclinic) with distinct packing efficiencies (packing indices: 0.688 vs. 0.692) . Although the target compound lacks a boronic acid group, its naphthalen-1-yl ester may adopt similar layered networks via hydrogen bonding or π-π stacking, as seen in boronic acid dimers .

Table 1: Comparison of Naphthalen-1-yl Derivatives

Indazole Derivatives

Indazole-based compounds, such as ethyl 2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methyl-butanoate , share the indazole core with the target compound. These derivatives often exhibit biological activity modulated by substituents. The deuterated pentyl chain in the target compound may reduce metabolic degradation compared to non-deuterated alkyl chains, a hypothesis supported by deuterium’s kinetic isotope effect in other pharmaceuticals .

Table 2: Comparison of Indazole Derivatives

Carboxylate Esters

Carboxylate esters, such as 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate , demonstrate the role of ester groups in modulating reactivity and stability. The target compound’s naphthalen-1-yl ester may influence hydrolysis rates compared to aliphatic esters, as aromatic esters are generally more resistant to enzymatic cleavage .

Deuterated Alkyl Chains

While the evidence lacks direct data on deuterated pentyl chains, deuterium incorporation in alkyl groups is known to alter pharmacokinetics. For example, deuteration of methyl groups in drugs like deutetrabenazine reduces CYP450-mediated metabolism, prolonging half-life. The undecadeuteriopentyl chain in the target compound likely follows this trend, though crystallographic effects (e.g., altered hydrogen bonding) remain speculative .

Biological Activity

Naphthalen-1-yl 1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indazole-3-carboxylate (CAS Number: 1346598-25-1) is a synthetic compound belonging to the indazole family. This compound has gained attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound based on recent research findings and case studies.

- Molecular Formula : C25H12D13NO

- Molecular Weight : 368.55 g/mol

- LogP : 6.6058

- PSA (Polar Surface Area) : 22.00 Ų

These properties suggest that the compound has a high lipophilicity which may influence its bioavailability and interaction with biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that indazole derivatives exhibit a range of pharmacological effects including:

- Antitumor Activity : Indazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, a study demonstrated that certain indazole compounds can induce apoptosis in K562 leukemia cells by modulating the Bcl-2 family proteins and the p53/MDM2 pathway .

- Neuropharmacological Effects : Indazoles are also being explored for their potential as synthetic cannabinoid receptor agonists . This suggests that they may have effects on the endocannabinoid system which is involved in various physiological processes including pain modulation and appetite regulation.

Antitumor Activity

A recent study evaluated a series of indazole derivatives for their anticancer properties. Among these derivatives was the compound . The findings included:

- IC50 Values : The compound exhibited an IC50 value of 5.15 µM against K562 cells while showing selectivity for normal HEK-293 cells (IC50 = 33.2 µM). This indicates a significant potential for therapeutic applications with reduced toxicity to normal cells .

Apoptosis Induction

The mechanism by which this compound induces apoptosis was further elucidated through flow cytometry and Western blot analyses:

- Apoptosis Rates : Treatment with varying concentrations (10 µM to 14 µM) resulted in increased apoptosis rates from 9.64% to 37.72% over 48 hours.

- Protein Expression : Western blotting revealed that treatment decreased Bcl-2 expression while increasing Bax levels, supporting the pro-apoptotic mechanism of action .

Comparative Biological Activity Table

| Compound Name | Biological Activity | IC50 (µM) | Selectivity |

|---|---|---|---|

| Naphthalen-1-yl 1-(1,1,2,2...) | Antitumor (K562) | 5.15 | High (33.2 for HEK-293) |

| Danicopan | Complement factor D inhibitor | - | - |

| Pazopanib | Tyrosine kinase inhibitor | - | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.